Cas no 2040-83-7 (2,4-Dichloro-6-Iodophenol)

2,4-Dichloro-6-Iodophenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 2,4-dichloro-6-iodo-
- 2,4-Dichloro-6-iodophenol
- AB92899
- 2,4-Dichloro-6-iodo-phenol
- DB-192016
- UMDKVOOEGYNMEB-UHFFFAOYSA-N
- SCHEMBL422660
- MFCD00086134
- AKOS024332735
- CS-0157714
- D83447
- DTXSID80404249
- CAA04083
- BS-16517
- 2040-83-7
- 2,4-Dichloro-6-Iodophenol
-
- MDL: MFCD00086134
- インチ: InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
- InChIKey: UMDKVOOEGYNMEB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1Cl)O)I)Cl
計算された属性
- せいみつぶんしりょう: 287.86019
- どういたいしつりょう: 287.86057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 20.23
2,4-Dichloro-6-Iodophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514274-1g |
2,4-Dichloro-6-iodophenol |
2040-83-7 | 97% | 1g |
$118 | 2022-06-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY354-1g |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 1g |
630.0CNY | 2021-07-15 | |
abcr | AB517226-250 mg |
2,4-Dichloro-6-iodophenol; . |
2040-83-7 | 250MG |
€131.10 | 2023-04-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23185-250mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 250mg |
¥109.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY354-50mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 50mg |
89.0CNY | 2021-07-15 | |
Advanced ChemBlocks | N25854-25G |
2,4-Dichloro-6-iodophenol |
2040-83-7 | 95% | 25G |
$1,550 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228354-5g |
2,4-Dichloro-6-iodophenol |
2040-83-7 | 97% | 5g |
¥3024 | 2023-04-15 | |
eNovation Chemicals LLC | Y1213229-25g |
2,4-Dichloro-6-iodophenol |
2040-83-7 | 95% | 25g |
$1200 | 2024-07-23 | |
Parkway Scientific | BX-157-1g |
2,4-Dichloro-6-iodophenol |
2040-83-7 | > 95% | 1g |
$395 | 2024-05-21 | |
Parkway Scientific | BX-157-3g |
2,4-Dichloro-6-iodophenol |
2040-83-7 | > 95% | 3g |
$950 | 2024-05-21 |
2,4-Dichloro-6-Iodophenol 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
2,4-Dichloro-6-Iodophenolに関する追加情報
Phenol, 2,4-Dichloro-6-Iodo-
The compound Phenol, 2,4-Dichloro-6-Iodo (CAS No. 2040-83-7) is a highly specialized aromatic compound with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a phenol ring substituted with chlorine atoms at the 2 and 4 positions and an iodine atom at the 6 position. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and development.
Recent studies have highlighted the potential of Phenol, 2,4-Dichloro-6-Iodo in the field of drug discovery. Researchers have explored its ability to act as a scaffold for designing novel pharmaceutical agents. The presence of iodine at the 6 position is particularly intriguing due to its potential role in enhancing bioavailability and pharmacokinetic properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, suggesting its potential use in developing new therapeutic agents.
In addition to its pharmaceutical applications, Phenol, 2,4-Dichloro-6-Iodo has also found relevance in materials science. Its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A recent investigation in *Advanced Materials* revealed that this compound can be incorporated into polymer blends to improve their conductivity and stability under thermal stress. This finding opens new avenues for its application in advanced materials for energy storage and flexible electronics.
The synthesis of Phenol, 2,4-Dichloro-6-Iodo involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Traditional methods often involve electrophilic substitution reactions on phenol derivatives, followed by halogenation steps to introduce chlorine and iodine substituents. However, recent advancements in catalytic chemistry have enabled more efficient synthesis pathways. For example, the use of palladium-catalyzed coupling reactions has significantly streamlined the process, reducing production costs and minimizing environmental impact.
From an environmental perspective, understanding the fate and transport of Phenol, 2,4-Dichloro-6-Iodo in natural systems is crucial for assessing its potential ecological risks. Studies conducted by environmental scientists have shown that this compound exhibits moderate persistence in aqueous environments but can undergo biodegradation under specific microbial conditions. These findings are essential for regulatory agencies aiming to establish guidelines for its safe handling and disposal.
In conclusion, Phenol, 2,4-Dichloro-6-Iodo (CAS No. 2040-83-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions, from drug discovery to materials science. As advancements in synthetic methodologies and environmental assessments unfold, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.
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